Cas no 1520-26-9 (1-(2-Hydroxyphenyl)thiourea)

1-(2-Hydroxyphenyl)thiourea Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxyphenylthiourea
- o-hydroxyphenylthiourea
- 1-(2-Hydroxyphenyl)thiourea
- 1-(o-Hydroxyphenyl)thiourea
- 1-(2-HYDROXYPHENYL)-2-THIOUREA
- N-(2-Hydroxyphenyl)thiourea, 97%
- UNII-DG8N8UH2IR
- Thiourea, (2-hydroxyphenyl)-
- DG8N8UH2IR
- NSC48639
- BB 0245298
- DTXSID20164931
- UREA, 1-(O-HYDROXYPHENYL)-2-THIO-
- VYBCFZXLXJUFPM-UHFFFAOYSA-N
- FT-0612633
- THIOUREA, N-(2-HYDROXYPHENYL)-
- N-(2-hydroxyphenyl)thiourea
- THIOUREA,N-(2-HYDROXYPHENYL)-
- (2-Hydroxy-phenyl)-thiourea
- VS-01790
- NSC4469
- 1520-26-9
- SCHEMBL1116321
- AKOS000108418
- MFCD00041159
- NSC-48639
- NSC-4469
- N-(O-HYDROXYPHENYL)THIOUREA
- (2-hydroxyphenyl)thiourea
- 2-[(Aminothioxomethyl)amino]phenol
- NSC 48639
- NSC 4469
- Thiourea,(2-hydroxyphenyl)-
- BBL008029
- STK513457
- DTXCID2087422
-
- MDL: MFCD00041159
- Inchi: InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11)
- InChI Key: VYBCFZXLXJUFPM-UHFFFAOYSA-N
- SMILES: OC1=C(NC(N)=S)C=CC=C1
- BRN: 1102479
Computed Properties
- Exact Mass: 168.03600
- Monoisotopic Mass: 168.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: nothing
- Topological Polar Surface Area: 90.4A^2
Experimental Properties
- Color/Form: White or cream powder.
- Density: 1.45g/cm3
- Melting Point: 160-161°C
- Boiling Point: 306.1ºC at 760mmHg
- Flash Point: 138.9ºC
- Refractive Index: 1.777
- PSA: 90.37000
- LogP: 1.82100
- Solubility: Not determined
1-(2-Hydroxyphenyl)thiourea Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 36
- Safety Instruction: S22-S36/37
- Safety Term:6.1
- Packing Group:III
- HazardClass:6.1
- Risk Phrases:R22
- PackingGroup:III
1-(2-Hydroxyphenyl)thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2-Hydroxyphenyl)thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343584-25g |
(2-Hydroxyphenyl)thiourea |
1520-26-9 | 95%+ | 25g |
$515 | 2022-06-12 | |
TRC | B434078-500mg |
1-(2-Hydroxyphenyl)thiourea |
1520-26-9 | 500mg |
$ 160.00 | 2022-06-07 | ||
TRC | B434078-100mg |
1-(2-Hydroxyphenyl)thiourea |
1520-26-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM343584-5g |
(2-Hydroxyphenyl)thiourea |
1520-26-9 | 95%+ | 5g |
$129 | 2022-06-12 | |
abcr | AB179023-5g |
2-Hydroxyphenylthiourea, 97%; . |
1520-26-9 | 97% | 5g |
€87.00 | 2025-02-14 | |
Ambeed | A207136-1g |
1-(2-Hydroxyphenyl)thiourea |
1520-26-9 | 98% | 1g |
$32.0 | 2024-05-29 | |
Key Organics Ltd | VS-01790-5g |
(2-hydroxyphenyl)thiourea |
1520-26-9 | >90% | 5g |
£961.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H923598-1g |
(2-Hydroxyphenyl)thiourea |
1520-26-9 | 98% | 1g |
¥269.10 | 2022-10-10 | |
abcr | AB179023-5 g |
2-Hydroxyphenylthiourea, 97%; . |
1520-26-9 | 97% | 5 g |
€135.00 | 2023-07-20 | |
Alichem | A019121552-25g |
1-(2-Hydroxyphenyl)thiourea |
1520-26-9 | 95% | 25g |
371.83 USD | 2021-06-16 |
1-(2-Hydroxyphenyl)thiourea Related Literature
-
Xinying Zhang,Xuefei Jia,Jianji Wang,Xuesen Fan Green Chem. 2011 13 413
-
Di Zhao,Yanying Liu,Yang Li,Yu Chen RSC Adv. 2022 12 22054
Additional information on 1-(2-Hydroxyphenyl)thiourea
Chemical Profile of 1-(2-Hydroxyphenyl)thiourea (CAS No. 1520-26-9)
1-(2-Hydroxyphenyl)thiourea, identified by the Chemical Abstracts Service Number (CAS No.) 1520-26-9, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiourea derivatives class, characterized by its sulfur-containing heterocyclic structure. The presence of both hydroxyl and thiourea functional groups imparts unique reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 1-(2-Hydroxyphenyl)thiourea consists of a thiourea moiety attached to a 2-hydroxyphenyl group. This arrangement allows for multiple interaction possibilities with biological targets, including enzymes and receptors, which has been leveraged in the development of novel therapeutic agents. The compound's ability to act as a nucleophile and participate in condensation reactions makes it particularly useful in medicinal chemistry applications.
In recent years, 1-(2-Hydroxyphenyl)thiourea has been explored for its potential in the synthesis of bioactive compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. Studies have demonstrated its efficacy in generating derivatives that exhibit inhibitory effects against various bacterial and fungal strains. The hydroxyl group on the phenyl ring provides a site for further functionalization, enabling the creation of more complex structures with enhanced biological activity.
Moreover, the pharmaceutical industry has shown interest in 1-(2-Hydroxyphenyl)thiourea due to its role in synthesizing compounds with anti-inflammatory and anticancer properties. Research indicates that derivatives of this molecule can modulate key signaling pathways involved in inflammation and cancer progression. For instance, modifications to the thiourea group have been found to enhance binding affinity to specific enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial targets in managing inflammatory diseases.
The synthesis of 1-(2-Hydroxyphenyl)thiourea typically involves the reaction between 2-hydroxybenzaldehyde and thiourea under controlled conditions. This reaction proceeds via a condensation mechanism, forming an imine intermediate that subsequently cyclizes to yield the desired product. The purity and yield of this synthesis can be optimized by carefully selecting reaction parameters such as temperature, solvent system, and catalysts. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high-quality material for subsequent applications.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(2-Hydroxyphenyl)thiourea's reactivity and potential applications. Molecular modeling studies have revealed insights into how structural modifications can influence biological activity. For example, computational predictions have guided the design of derivatives with improved solubility and metabolic stability, which are critical factors for drug development.
The compound's versatility also extends to its role as a ligand in coordination chemistry. Researchers have investigated its interaction with metal ions, particularly transition metals such as copper and zinc, which are known to participate in various biological processes. These metal complexes have shown promise in applications ranging from catalysis to biosensing, highlighting the broad utility of 1-(2-Hydroxyphenyl)thiourea beyond traditional pharmaceuticals.
In conclusion, 1-(2-Hydroxyphenyl)thiourea (CAS No. 1520-26-9) represents a fascinating compound with diverse applications in chemical synthesis and biomedical research. Its unique structural features enable participation in multiple chemical transformations, making it a valuable building block for developing new drugs and functional materials. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, solidifying its place as an important molecule in modern chemistry.
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